molecular formula H2O2S2 B1242801 Disulfanediol

Disulfanediol

Cat. No. B1242801
M. Wt: 98.15 g/mol
InChI Key: JARODAOQOSWMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfanediol is an inorganic disulfide. It is a conjugate acid of a disulfanediolate(1-).

Scientific Research Applications

Nanocatalysts in the Oxidative Coupling of Thiols

Compounds with sulfur-sulfur bonds, like disulfides, play a crucial role in organic synthetic chemistry. They have significant biological activities and are used in pharmaceuticals, agriculture chemicals, and as synthetic intermediates. Nanocatalysts have shown promising results in the oxidative coupling of thiols to disulfides, offering new avenues for synthesis and applications in this field (Shiri, Ghorbani‐Choghamarani & Kazemi, 2017).

Complexation of Metals in Soil

Research using X-ray absorption spectroscopy has shown that reduced sulfur groups in soil humic substances, including disulfides, play a significant role in the complexation of metals like mercury. This understanding is crucial in environmental chemistry and soil science, impacting how we perceive metal mobility and bioavailability in soils (Xia et al., 1999).

Disulfide-Thiol Chemistry in Macromolecular Design

The use of disulfide-thiol chemistry in macromolecular design is pivotal for creating specialized drug delivery systems. Its versatility extends to chemical, biological, and material sciences, where it plays a role in the synthesis and functionalization of various polymers and materials (Kgesa et al., 2015).

Green Polymer Chemistry

The development of disulfide polymers through the oxidation of certain thiols using environmentally benign systems represents an advancement in green polymer chemistry. These polymers, with their specific thermal properties and reactivity, open new possibilities in material science (Rosenthal, Puskas & Wesdemiotis, 2012).

Thiol/Disulphide Exchange in Polymer Networks

The chemistry of thiol–disulphide exchange is integral to creating responsive materials that react selectively to environmental stimuli. This has applications in advanced drug delivery, bioartificial implants, and self-healing polymers, contributing significantly to the field of responsive and smart materials (Gyarmati, Némethy & Szilágyi, 2013).

Disulfide Bond Metabolism

Understanding the genetics and enzymatic mechanisms of disulfide bond metabolism is crucial for comprehending the stability and function of numerous proteins. This knowledge has implications in molecular biology, genetics, and the development of therapeutic strategies for various diseases (Rietsch & Beckwith, 1998).

S–S Bond Formation Methods

The synthesis of organic compounds with S–S bonds, vital in various biochemical and industrial applications, has seen significant advancements. New methodologies for S–S bond formation have expanded the scope and efficiency in organic synthesis (Mandal & Basu, 2014).

properties

Product Name

Disulfanediol

Molecular Formula

H2O2S2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/H2O2S2/c1-3-4-2/h1-2H

InChI Key

JARODAOQOSWMRF-UHFFFAOYSA-N

Canonical SMILES

OSSO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfanediol

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